molecular formula C13H11NO B180682 3-(4-Methylbenzoyl)pyridine CAS No. 34950-04-4

3-(4-Methylbenzoyl)pyridine

Cat. No. B180682
CAS RN: 34950-04-4
M. Wt: 197.23 g/mol
InChI Key: CXDYOXSPZUWEQX-UHFFFAOYSA-N
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Description

3-(4-Methylbenzoyl)pyridine is a chemical compound with the CAS Number: 34950-04-4 . It has a molecular weight of 197.24 . The physical form of this compound is a powder .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed .


Molecular Structure Analysis

The molecular structure of 3-(4-Methylbenzoyl)pyridine is C14H13NO . The InChI of the compound is InChI=1S/C14H13NO/c1-10-3-5-12 (6-4-10)14 (16)13-9-15-8-7-11 (13)2/h3-9H,1-2H3 .


Physical And Chemical Properties Analysis

3-(4-Methylbenzoyl)pyridine is a powder that is stored at room temperature . It has a melting point of 76-78 degrees Celsius .

Scientific Research Applications

Tuberculosis Treatment

Specific Scientific Field

Microbiology and Infectious Diseases

Summary

Researchers have explored the potential of 3-(4-Methylbenzoyl)pyridine as a lead candidate against Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). TB remains a global health challenge, necessitating novel drug candidates.

Methods of Application

Results

These applications highlight the versatility of 3-(4-Methylbenzoyl)pyridine across different scientific fields. Its potential as an anticancer agent and TB treatment underscores its significance in drug discovery and development . Researchers continue to explore its mechanisms of action and optimize its properties for therapeutic use. 🌟

Safety And Hazards

The safety information for 3-(4-Methylbenzoyl)pyridine includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

(4-methylphenyl)-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-4-6-11(7-5-10)13(15)12-3-2-8-14-9-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDYOXSPZUWEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491175
Record name (4-Methylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-3-yl(p-tolyl)methanone

CAS RN

34950-04-4
Record name (4-Methylphenyl)(pyridin-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Maurya, DC Gupta, R Shukla, RK Shukla… - Transition Metal …, 1987 - Springer
Novel mixed-ligand cyanonitrosyl complexes of chromium(I), [Cr(NO)(CN) 2 (L) 2 (H 2 O)], (where L=2-, 3-, or 4-benzylpyridine, 2-(4-chlorobenzyl)pyridine, 2-, 3-, or 4-benzoylpyridine, 3-…
Number of citations: 1 link.springer.com
N Kanoongo, R Singh, JP Tandon - Transition Metal Chemistry, 1987 - Springer
The synthesis and characterization of five- and six-coordinate oxovanadium(V) complexes of the type [(VOCl 2 )(TSCZ)] and [(VOCl)(TSCZ) 2 ] (where HTSCZ represents …
Number of citations: 14 link.springer.com
W Hao, H Liu, L Yin, M Cai - The Journal of Organic Chemistry, 2016 - ACS Publications
A novel and highly efficient heterogeneous palladium-catalyzed carbonylative cross-coupling of aryl iodides with triarylbismuths has been developed that proceeds smoothly at …
Number of citations: 48 pubs.acs.org

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